molecular formula C19H18ClN7O4S B10918431 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole

Cat. No.: B10918431
M. Wt: 475.9 g/mol
InChI Key: AJDPSDCSGXQCJH-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole is a complex organic compound that features multiple pyrazole rings, a nitrophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole rings, followed by the introduction of the nitrophenyl and sulfonyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole rings or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with biological targets.

Medicine

Medicinal chemistry could investigate this compound for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of specialty chemicals, dyes, or advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-dimethylpyrazole
  • 1-(3-nitrophenyl)sulfonylpyrazole
  • 3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

Uniqueness

Compared to these similar compounds, 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole stands out due to its combination of multiple pyrazole rings, a nitrophenyl group, and a sulfonyl group

Properties

Molecular Formula

C19H18ClN7O4S

Molecular Weight

475.9 g/mol

IUPAC Name

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole

InChI

InChI=1S/C19H18ClN7O4S/c1-11-15(9-24(3)21-11)18-17(20)19(16-10-25(4)22-12(16)2)26(23-18)32(30,31)14-7-5-6-13(8-14)27(28)29/h5-10H,1-4H3

InChI Key

AJDPSDCSGXQCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CN(N=C4C)C)Cl)C

Origin of Product

United States

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